tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine-pyrrolidone derivative featuring a phenyl substituent at the 5-position of the hexahydropyrrolo[3,4-c]pyrrole scaffold and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or enzymes. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-13-9-18(10-14(13)12-19)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQCJHXYRUTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is an organic compound with a unique structure that has garnered interest in various fields of biological research. Its molecular formula is , and it is classified under the pyrrole derivatives. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective properties. The compound's structure allows it to interact with various receptors and enzymes, potentially modulating signaling pathways involved in cellular responses.
Therapeutic Applications
Potential Applications:
- Neuroprotection: The compound may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects: It has shown promise in reducing inflammation in preclinical models.
- Anticancer Activity: Early investigations indicate possible cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
Detailed Research Findings
-
Neuroprotective Effects:
- In a study involving rat models, this compound was administered to assess its neuroprotective capabilities. Results indicated a significant decrease in neuronal death markers and an increase in antioxidant enzyme activity, suggesting a protective role against neurodegeneration .
-
Anti-inflammatory Properties:
- In vitro experiments demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential as an anti-inflammatory agent, which could be beneficial for conditions like rheumatoid arthritis or other inflammatory diseases .
-
Anticancer Activity:
- A series of assays were conducted on various cancer cell lines, including breast and lung cancer cells. The compound showed promising cytotoxic effects with an IC50 value lower than many standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : Presumed to be $ \text{C}{17}\text{H}{22}\text{N}2\text{O}2 $ (based on structural analogs in and ).
- Stereochemistry : Typically synthesized as the (3aS,6aS) diastereomer, as seen in related compounds .
- Synthetic Routes : Common methods include:
Comparison with Structural Analogs
The pharmacological and physicochemical properties of tert-butyl pyrrolo-pyrrole derivatives are heavily influenced by substituents at the 5-position. Below is a systematic comparison with key analogs:
Table 1: Substituent-Driven Comparison of Pyrrolo[3,4-c]pyrrole Derivatives
Substituent Effects on Physicochemical Properties
- Phenyl vs. This enhances binding to aromatic residues in target proteins but reduces solubility in polar solvents .
- Electron-Withdrawing Groups (e.g., Benzo-triazole) : The benzo-triazole-carbonyl substituent in compound 26 introduces hydrogen-bonding capacity, improving affinity for protease active sites. However, it lowers metabolic stability due to increased susceptibility to hydrolysis .
- Heterocyclic Substituents (e.g., Pyrimidinyl) : The pyrimidinyl-ethoxy group in pre-10h enhances selectivity for 5-HT2C receptors over 5-HT2B, critical for reducing cardiotoxicity in serotonin agonists .
Preparation Methods
Palladium-Catalyzed Amination Approach
One of the most effective methods involves palladium-catalyzed amination of a halogenated phenyl derivative with a Boc-protected hexahydropyrrolo[3,4-c]pyrrole intermediate:
- Starting Materials: 1-bromo-2-(trifluoromethyl)benzene or similar aryl bromides and (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
- Reaction Conditions: Pd-catalyst, base (e.g., i-Pr2NEt), and solvent (e.g., DMF) at moderate temperatures (~60 °C).
- Outcome: Formation of the arylated hexahydropyrrolopyrrole intermediate with the tert-butyl ester intact.
- Subsequent Steps: Boc-deprotection using HCl to yield the free amine hydrochloride salt, followed by further functionalization if needed.
This approach is highlighted in the synthesis of related analogues where palladium-catalyzed amination efficiently couples the aryl group to the bicyclic core while preserving the tert-butyl protecting group.
Reduction and Protection Sequence
- Reduction of Dione Precursors: Commercially available diketones corresponding to the pyrrolo[3,4-c]pyrrole framework are reduced with lithium aluminum hydride (LiAlH4) to form the tetrahydroisoindole intermediate.
- N-Boc Protection: The resulting secondary amine is protected with tert-butoxycarbonyl (Boc) groups to afford the tert-butyl ester derivative.
- Oxidative Cleavage and Cyclization: Periodate (NaIO4) and ruthenium dioxide hydrate (RuO2·H2O) promote oxidative cleavage to open rings, followed by Dieckmann condensation in acetic anhydride at elevated temperature (120 °C) to form the bicyclic ketone intermediate.
- Triflate Formation and Cross-Coupling: Conversion of the ketone to a triflate intermediate allows for Suzuki cross-coupling with substituted aryl boronic acids, introducing the phenyl substituent.
- Hydrogenation and Boc-Deprotection: Final hydrogenation of olefins and acid-promoted Boc-deprotection yield the target compound or its analogues.
Alternative Routes and Variations
- Saponification and Esterification: Methyl esters derived from the pyrrolo[3,4-c]pyrrole core undergo saponification with lithium hydroxide (LiOH·H2O) and subsequent acidification to yield carboxylic acids, which can then be converted to tert-butyl esters.
- Use of Oxalate Salts: Some derivatives are isolated or purified as oxalate salts to improve stability and handling.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Palladium-catalyzed amination | Pd catalyst, aryl bromide, base (i-Pr2NEt), DMF, 60 °C | Coupling phenyl group to Boc-protected bicyclic amine |
| 2 | Boc-deprotection | HCl | Removal of Boc group to free amine |
| 3 | Reduction | LiAlH4 | Reduction of diketone to tetrahydro intermediate |
| 4 | N-Boc protection | Boc anhydride or equivalent | Protection of amine as tert-butyl carbamate |
| 5 | Oxidative cleavage and cyclization | NaIO4, RuO2·H2O, acetic anhydride, 120 °C | Ring opening and Dieckmann condensation to bicyclic ketone |
| 6 | Triflate formation | Trifluoromethylphenyl triflate reagent | Activation for cross-coupling |
| 7 | Suzuki cross-coupling | Aryl boronic acid, Pd catalyst | Introduction of phenyl group |
| 8 | Hydrogenation | H2, Pd/C | Reduction of olefins |
| 9 | Saponification and acidification | LiOH·H2O, acid | Conversion of esters to acids |
| 10 | Esterification | tert-Butyl alcohol, acid catalyst | Formation of tert-butyl ester |
Research Findings and Considerations
- Stereochemistry: The chiral centers in the hexahydropyrrolo[3,4-c]pyrrole core are controlled during ring closure and reduction steps, often yielding specific stereoisomers such as (3aR,6aS) or (3aR,6aR) configurations.
- Catalyst Selection: Palladium catalysts are preferred for amination and cross-coupling due to their high efficiency and selectivity.
- Protecting Group Stability: The tert-butyl ester protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions, facilitating further functionalization.
- Yield and Purity: Reported yields for key intermediates and final products are generally good to excellent (>70%), with purity often exceeding 95% after chromatographic purification.
- Scalability: The methods are amenable to scale-up, given the use of robust catalytic systems and commercially available starting materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the structural integrity of tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate?
- Methodology : Use X-ray crystallography to resolve the stereochemistry of the pyrrolidine-pyrrole fused ring system, as demonstrated for related hexahydropyrrolo-pyrrole derivatives . Pair this with nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments (e.g., tert-butyl group at δ ~1.4 ppm and aromatic protons at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., observed [M+H]+ at m/z 358.5 in a structurally similar compound) .
Q. What safety protocols are critical during handling of this compound?
- Guidelines :
- Avoid ignition sources (sparks, open flames) due to flammability risks .
- Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as the compound may cause skin/eye irritation (H315, H319) .
- Store in a cool, dry environment (<25°C) and ensure proper ventilation to mitigate respiratory tract irritation (H335) .
Q. How can researchers design a scalable synthesis route for this compound?
- Synthetic Strategy :
- Start with tert-butyl-protected pyrrolidine precursors, as seen in analogous syntheses using HATU-mediated coupling reactions (e.g., coupling 1H-benzo[d][1,2,3]triazole-5-carboxylic acid to a pyrrolo-pyrrole scaffold) .
- Optimize reaction conditions (e.g., 0°C to room temperature, 16-hour stirring) to minimize side reactions like epimerization or tert-butyl group cleavage .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Analytical Approach :
- Perform chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric impurities, particularly in the hexahydropyrrolo[3,4-c]pyrrole core .
- Cross-reference X-ray data (e.g., C–C bond lengths of 1.54–1.58 Å and N–C–N angles of 108–112°) to identify deviations in crystal packing or stereochemical assignments .
Q. What mechanistic insights explain low yields in coupling reactions involving this compound?
- Hypothesis Testing :
- Investigate competing side reactions (e.g., tert-butyl carbamate hydrolysis under acidic conditions) using LC-MS to detect byproducts like tert-butanol or CO2 .
- Screen alternative coupling reagents (e.g., EDCI or DCC) to improve efficiency, as demonstrated in peptide-like syntheses of pyrrolo-pyrrole derivatives .
Q. How does solvent polarity affect the stability of this compound in solution?
- Experimental Design :
- Conduct accelerated stability studies in solvents like DMF, THF, and dichloromethane (DCM) under nitrogen. Monitor degradation via HPLC at intervals (0h, 24h, 48h).
- Correlate results with solvent dielectric constants (e.g., DMF: 36.7; DCM: 8.9) to identify optimal storage conditions .
Q. Can computational modeling predict the compound’s reactivity in catalytic systems?
- Computational Workflow :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites (e.g., electron-rich pyrrole nitrogen).
- Validate predictions with experimental data (e.g., regioselective alkylation at the pyrrole NH group) .
Data Contradictions and Resolutions
- Contradiction : Reported molecular weights vary slightly across studies (e.g., 316.39 g/mol in one source vs. 212.29 g/mol in another) .
- Contradiction : Discrepancies in stereochemical descriptors (e.g., 3aR vs. 3aS configurations in related compounds) .
- Resolution : Validate absolute configuration via single-crystal X-ray diffraction and NOESY NMR experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
